molecular formula C8H13N3O B13249692 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13249692
M. Wt: 167.21 g/mol
InChI Key: QKLCNIRPXZOSGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can be synthesized through various methods. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, an acid, and urea or thiourea. Other methods include the Beckmann rearrangement, the Curtius rearrangement, and the Knoevenagel condensation.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its ability to act as a ligand, chelator, and catalyst. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. As a chelator, it can bind to metal ions and form stable complexes. As a catalyst, it can promote the formation of new bonds between molecules and increase the rate of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine apart is its specific structure, which allows it to act as a versatile building block in organic synthesis and a potent ligand in biochemical processes. Its unique combination of properties makes it valuable in various fields of research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H13N3O/c9-5-4-7-10-8(11-12-7)6-2-1-3-6/h6H,1-5,9H2

InChI Key

QKLCNIRPXZOSGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CCN

Origin of Product

United States

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